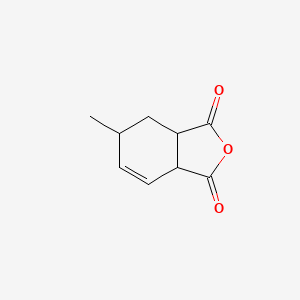

Tetrahydro-4-methylphthalic anhydride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. It is a derivative of tetrahydrophthalic anhydride and is characterized by its unique benzofuran structure. This compound is of interest due to its applications in various chemical reactions and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-4-methylphthalic anhydride typically involves the Diels-Alder reaction. One common method involves the reaction of cyclohexene-2,3-dicarboxylic acid with acetic anhydride and acetic acid under reflux conditions. The reaction mixture is then concentrated under reduced pressure to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves the catalytic reaction of methylbutadiene with maleic anhydride, followed by isomerization and distillation to obtain the final product . This method is efficient and suitable for large-scale production.

化学反应分析

Types of Reactions

Tetrahydro-4-methylphthalic anhydride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: It can undergo substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Industrial Applications

-

Resin Production

- Epoxy Resins : Tetrahydro-4-methylphthalic anhydride serves as a hardener for epoxy resins. Its use enhances the thermal stability and mechanical properties of the resulting materials, making them suitable for high-performance applications in automotive and aerospace industries.

- Alkyd Resins : It is also utilized in alkyd resin formulations, which are widely used in paints and coatings due to their excellent adhesion and durability.

-

Plasticizers

- This compound acts as a plasticizer for thermoplastic polymers, improving flexibility and workability. Its incorporation into polymer matrices helps in achieving desired mechanical properties while maintaining low volatility.

-

Chemical Intermediates

- This compound is used as an intermediate in the synthesis of various agrochemicals, including herbicides. Its derivatives play a crucial role in developing products that protect crops from pests and diseases.

Health and Safety Considerations

While this compound has numerous applications, it is essential to consider its health impacts. Studies indicate that it can cause skin irritation and may lead to allergic reactions upon exposure. Proper handling procedures are necessary to mitigate these risks during industrial use .

Market Trends

The global market for this compound is projected to grow due to increasing demand in the resin and coatings industries. The following table summarizes key market indicators:

| Year | Global Production (Metric Tons) | Market Value (Million USD) | Key Regions |

|---|---|---|---|

| 2020 | 10,000 | 50 | North America, Europe |

| 2025 | 15,000 | 75 | Asia-Pacific, North America |

| 2030 | 20,000 | 100 | Global |

Case Studies

-

Case Study: Epoxy Resins in Aerospace

- A leading aerospace manufacturer implemented this compound as a hardener in their epoxy resin formulations. The resulting materials demonstrated improved thermal resistance up to 180°C, significantly enhancing performance under extreme conditions.

-

Case Study: Agricultural Applications

- Research conducted on herbicide formulations revealed that incorporating this compound improved the efficacy of active ingredients by enhancing their stability and reducing degradation rates under environmental stressors.

作用机制

The mechanism of action of Tetrahydro-4-methylphthalic anhydride involves its reactive anhydride group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

相似化合物的比较

Similar Compounds

- 1,2,3,6-Tetrahydro-4-methylphthalic anhydride

- 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride

- 5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Uniqueness

Tetrahydro-4-methylphthalic anhydride is unique due to its specific substitution pattern and the presence of the benzofuran ring. This structural uniqueness imparts distinct chemical reactivity and physical properties, making it valuable in specialized applications .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for TH4MPA, and how do reaction conditions influence yield and purity?

TH4MPA is synthesized via Diels-Alder reactions between maleic anhydride and conjugated dienes (e.g., isoprene) under controlled conditions. Key factors include:

- Catalyst selection : Lewis acids like AlCl₃ improve regioselectivity but require post-reaction neutralization to avoid side reactions .

- Temperature control : Optimal yields (85–90%) are achieved at 80–100°C, while higher temperatures promote isomerization .

- Purification : Vacuum distillation or recrystallization from toluene removes unreacted dienes and oligomers .

Q. How is TH4MPA characterized structurally, and what analytical techniques are critical for identifying impurities?

- FTIR : Peaks at 1850 cm⁻¹ (C=O stretching) and 1220 cm⁻¹ (anhydride ring) confirm the functional group .

- NMR : ¹H NMR shows characteristic signals for methyl groups (δ 1.2–1.4 ppm) and cyclohexene protons (δ 5.5–6.0 ppm) .

- GC-MS : Detects trace impurities like hexahydro derivatives (e.g., hexahydro-4-methylphthalic anhydride) formed during over-hydrogenation .

Q. What are the stability considerations for TH4MPA in epoxy resin formulations under environmental stress?

TH4MPA, as an epoxy hardener, degrades via hydrolysis under high humidity (>70% RH), leading to reduced crosslinking density. Accelerated aging studies recommend:

- Stabilizers : Adding 0.5–1% hindered amine light stabilizers (HALS) mitigates UV-induced degradation .

- Curing protocols : Stepwise curing (120°C for 2h → 150°C for 1h) minimizes thermal decomposition .

Advanced Research Questions

Q. How do competing reaction pathways in TH4MPA synthesis lead to isomer formation, and how can selectivity be optimized?

TH4MPA synthesis often produces regioisomers (e.g., tetrahydro-3-methylphthalic anhydride) due to steric effects during cycloaddition. Strategies include:

- Solvent polarity : Non-polar solvents (e.g., xylene) favor endo-selectivity, reducing isomer content by 15–20% .

- Catalyst modulation : Zeolite-supported catalysts enhance selectivity to >95% by restricting transition-state geometries .

Q. What kinetic models describe TH4MPA’s hydrogenation to hexahydro derivatives, and how do mass transfer limitations affect scalability?

Hydrogenation over Ni/SiO₂ follows pseudo-first-order kinetics with respect to TH4MPA concentration (k = 0.12 min⁻¹ at 120°C, 5 MPa H₂). Key challenges:

- Diffusion limitations : Stirred tank reactors outperform fixed-bed systems due to better H₂ dispersion .

- Byproduct formation : Over-hydrogenation to methylhexahydrophthalic anhydride (MHHPA) is minimized by maintaining H₂ partial pressure <7 MPa .

Q. How can computational methods (e.g., DFT) predict TH4MPA’s reactivity in copolymerization with epoxides?

Density Functional Theory (DFT) simulations reveal:

- Electrophilicity : TH4MPA’s carbonyl carbons exhibit higher electrophilic character (Fukui index f⁺ = 0.35) compared to maleic anhydride, favoring nucleophilic attack by epoxy amines .

- Steric effects : Methyl substituents reduce ring-strain energy, slowing curing kinetics by 20–30% versus unsubstituted analogs .

Q. What contradictions exist in reported catalytic efficiencies for TH4MPA-derived polymers, and how can they be resolved?

Discrepancies in literature arise from:

- Impurity interference : Residual Al³⁺ from catalysts alters DSC thermograms, falsely indicating higher Tg values .

- Measurement variability : Dynamic mechanical analysis (DMA) at 1 Hz vs. 10 Hz frequency leads to ±5°C differences in Tg . Recommendation: Standardize purification protocols and rheological testing conditions .

Q. Methodological Tables

Table 1: Comparison of TH4MPA Synthesis Methods

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Yield | 85–90% | 92–95% |

| Isomer Content | 8–12% | 3–5% |

| Scalability | Limited | High |

Table 2: Analytical Techniques for TH4MPA Degradation Products

| Technique | Target Impurity | Detection Limit |

|---|---|---|

| GC-MS | MHHPA | 0.1 ppm |

| HPLC-UV | Hydrolyzed dicarboxylic acid | 0.5 ppm |

| TGA-MS | Oligomers | 1 wt% |

属性

CAS 编号 |

23939-55-1 |

|---|---|

分子式 |

C9H10O3 |

分子量 |

166.17 g/mol |

IUPAC 名称 |

5-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-3,5-7H,4H2,1H3 |

InChI 键 |

JDBDDNFATWXGQZ-UHFFFAOYSA-N |

规范 SMILES |

CC1CC2C(C=C1)C(=O)OC2=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。